![molecular formula C10H17NS B14726979 1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl- CAS No. 13206-48-9](/img/structure/B14726979.png)
1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl- is a heterocyclic compound characterized by a spirocyclic structure containing sulfur and nitrogen atoms.
Méthodes De Préparation
The synthesis of 1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl- typically involves a one-pot three-component reaction. This reaction includes the condensation of ketones such as 4-methylcyclohexanone and cyclohexanone, aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene . The reaction conditions are carefully controlled to ensure the formation of the desired spirocyclic structure.
Analyse Des Réactions Chimiques
1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl- has shown promise in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer activity, with derivatives exhibiting moderate to high inhibition against various cancer cell lines, including human liver hepatocellular carcinoma, human prostate adenocarcinoma, and human colorectal carcinoma . Additionally, this compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl- involves its interaction with cellular targets that induce apoptosis in cancer cells. The compound’s structure allows it to bind to specific proteins and enzymes, disrupting cellular processes and leading to cell death . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to induce apoptosis makes it a promising candidate for further research.
Comparaison Avec Des Composés Similaires
1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl- can be compared to other spirocyclic compounds containing sulfur and nitrogen atoms. Similar compounds include:
1-Thia-3,8-diazaspiro[4.5]dec-2-ene, 2-methyl-: This compound also contains a spirocyclic structure with sulfur and nitrogen atoms but differs in its specific substituents and ring size.
Thiazolopyrimidine derivatives: These compounds share a similar thiazolidine ring system and have been studied for their medicinal properties.
The uniqueness of 1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl- lies in its specific spirocyclic structure and the potential for diverse chemical modifications, making it a versatile scaffold for drug development.
Propriétés
Numéro CAS |
13206-48-9 |
|---|---|
Formule moléculaire |
C10H17NS |
Poids moléculaire |
183.32 g/mol |
Nom IUPAC |
2,2-dimethyl-1-thia-4-azaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C10H17NS/c1-9(2)8-11-10(12-9)6-4-3-5-7-10/h8H,3-7H2,1-2H3 |
Clé InChI |
YZEUZRQNBJGJAA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=NC2(S1)CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


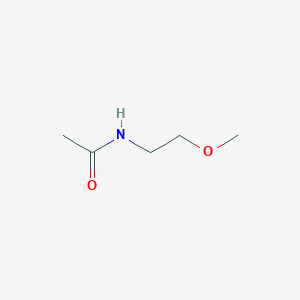
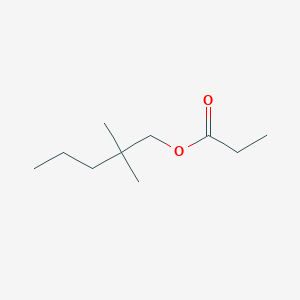

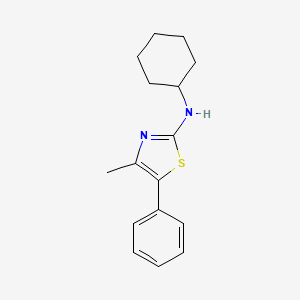
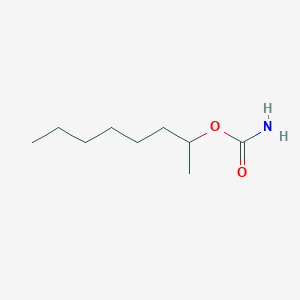
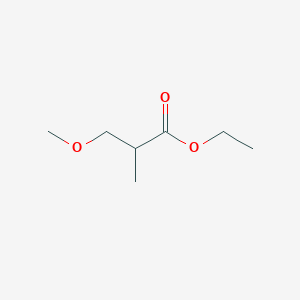

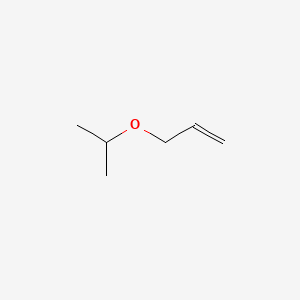
![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14726941.png)
![Methyl 2-[2-(4-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14726945.png)
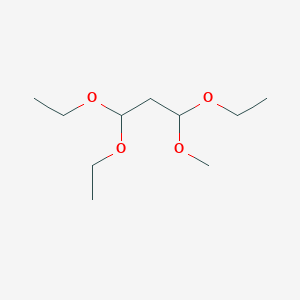
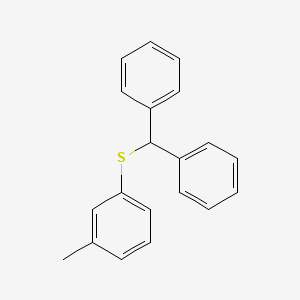
![1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol](/img/structure/B14726961.png)

